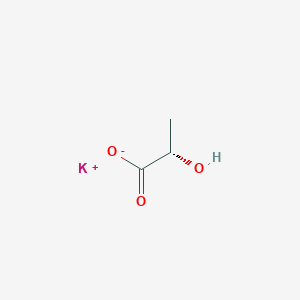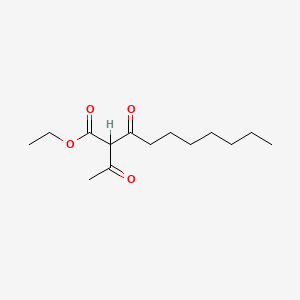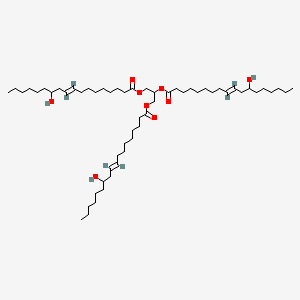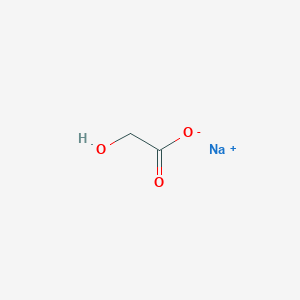
potassium;(2S)-2-hydroxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “potassium;(2S)-2-hydroxypropanoate” is known as carbonyldiimidazole. It is an organic compound with the molecular formula (C₃H₃N₂)₂CO. Carbonyldiimidazole is a white crystalline solid that is often used as a reagent in organic synthesis, particularly for the coupling of amino acids in peptide synthesis .
Vorbereitungsmethoden
Carbonyldiimidazole can be prepared by the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces carbonyldiimidazole and imidazolium chloride as a side product. The crystalline product is obtained in approximately 90% yield after the removal of the side product and solvent .
Analyse Chemischer Reaktionen
Carbonyldiimidazole undergoes several types of chemical reactions:
Oxidation and Reduction: It can be involved in oxidation and reduction reactions, although these are less common.
Substitution: Carbonyldiimidazole is frequently used in substitution reactions to convert amines into amides, carbamates, and ureas.
Common Reagents and Conditions: The reactions typically involve the use of amines, alcohols, and carboxylic acids under mild conditions.
Wissenschaftliche Forschungsanwendungen
Carbonyldiimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a coupling reagent for the synthesis of peptides and other organic compounds.
Biology: In biological research, carbonyldiimidazole is used to modify proteins and peptides, facilitating the study of their structure and function.
Medicine: It is used in the synthesis of pharmaceutical compounds, particularly those involving peptide bonds.
Wirkmechanismus
The mechanism of action of carbonyldiimidazole involves its ability to act as a coupling reagent. It facilitates the formation of peptide bonds by reacting with carboxylic acids to form an activated intermediate, which then reacts with amines to form amides. The molecular targets and pathways involved include the activation of carboxylic acids and the subsequent formation of peptide bonds .
Vergleich Mit ähnlichen Verbindungen
Carbonyldiimidazole is unique in its ability to act as a coupling reagent without the need for harsh conditions or toxic reagents. Similar compounds include:
Phosgene: Used for similar purposes but is highly toxic and requires stringent handling conditions.
Imidazole: A component of carbonyldiimidazole, used in various organic synthesis reactions.
N,N’-Dicyclohexylcarbodiimide: Another coupling reagent used in peptide synthesis but can cause side reactions and is less stable than carbonyldiimidazole.
Carbonyldiimidazole stands out due to its stability, ease of handling, and effectiveness in promoting peptide bond formation under mild conditions.
Eigenschaften
IUPAC Name |
potassium;(2S)-2-hydroxypropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3.K/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/t2-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZLMBHDXVLRIX-DKWTVANSSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])O.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)[O-])O.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5KO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-6-(4-methylpiperazin-1-yl)-5H-benzo[b][1,4]benzodiazepine](/img/structure/B7824288.png)












